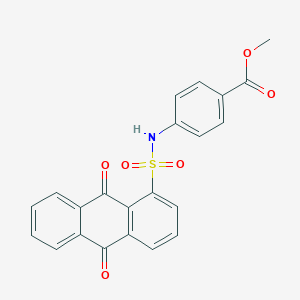
METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H15NO6S. It is known for its unique structural features, which include an anthracene core and a sulfonamide linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of 9,10-anthraquinone with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminobenzoic acid methyl ester under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinone derivatives, and substituted sulfonamides .
Wissenschaftliche Forschungsanwendungen
METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE involves its interaction with various molecular targets. The anthracene core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. The sulfonamide group can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-({5-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxo-9,10-dihydro-1-anthracenyl}amino)propanoate
- Ethanaminium, 2- [4- [ (4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]phenoxy]-N,N,N-trimethyl-, methyl sulfate
Uniqueness
METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE is unique due to its specific combination of an anthracene core and a sulfonamide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C22H15NO6S |
|---|---|
Molekulargewicht |
421.4g/mol |
IUPAC-Name |
methyl 4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C22H15NO6S/c1-29-22(26)13-9-11-14(12-10-13)23-30(27,28)18-8-4-7-17-19(18)21(25)16-6-3-2-5-15(16)20(17)24/h2-12,23H,1H3 |
InChI-Schlüssel |
TXKMNRPAFWRGMP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















